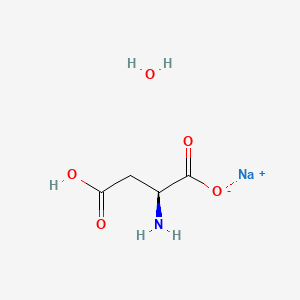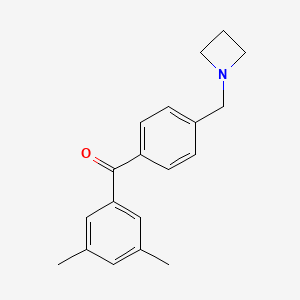
L-Asparaginsäure-Natriumsalz-Monohydrat
Übersicht
Beschreibung
L-Aspartic acid sodium salt monohydrate, also known as sodium L-aspartate monohydrate, is a sodium salt of aspartic acid. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. L-Aspartic acid sodium salt monohydrate is commonly used in various scientific and industrial applications due to its unique properties and functions.
Wissenschaftliche Forschungsanwendungen
L-Aspartic acid sodium salt monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and as a buffer in various chemical reactions.
Biology: L-Aspartic acid sodium salt monohydrate is used in studies involving amino acid transport and metabolism.
Wirkmechanismus
Target of Action
L-Aspartic acid sodium salt monohydrate, also known as Sodium aspartate monohydrate or Sodium L-aspartate, primarily targets nerve cells . It plays a crucial role in the synthesis of nerve cell proteins . It also stimulates the depolarization of nerve cell membranes .
Mode of Action
L-Aspartic acid sodium salt monohydrate interacts with its targets by acting as an amine donor for transamination reactions . This interaction results in changes in the nerve cell proteins and the depolarization of nerve cell membranes .
Biochemical Pathways
L-Aspartic acid sodium salt monohydrate is involved in several biochemical pathways. It is a dicarboxylic amino acid that participates in the urea cycle . It also plays a role in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Furthermore, it serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .
Pharmacokinetics
It is known that the compound readily dissociates into its constituent amino acids, l-ornithine and l-aspartate, which are absorbed by active transport . The absorption of these amino acids is largely dependent on the sodium ion gradient .
Result of Action
The action of L-Aspartic acid sodium salt monohydrate results in the incorporation of the ammonia molecule into urea and glutamine . This process helps in reducing the levels of ambient ammonia, thereby playing a significant role in the management of hepatic encephalopathy .
Action Environment
The action, efficacy, and stability of L-Aspartic acid sodium salt monohydrate can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Moreover, it is recommended to avoid dust formation and ensure adequate ventilation during its handling .
Biochemische Analyse
Biochemical Properties
Sodium aspartate monohydrate plays a crucial role in biochemical reactions, particularly in the synthesis of proteins and neurotransmitters. It interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate and alpha-ketoglutarate to oxaloacetate and glutamate . This interaction is essential for the urea cycle and the synthesis of other amino acids. Sodium aspartate monohydrate also interacts with proteins involved in the malate-aspartate shuttle, which is critical for transferring reducing equivalents across the mitochondrial membrane .
Cellular Effects
Sodium aspartate monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a neurotransmitter in the central nervous system, where it stimulates the depolarization of nerve cell membranes . Additionally, sodium aspartate monohydrate affects gene expression by modulating the activity of transcription factors and other regulatory proteins. It also plays a role in cellular metabolism by participating in the citric acid cycle and gluconeogenesis .
Molecular Mechanism
The molecular mechanism of sodium aspartate monohydrate involves its binding interactions with biomolecules and its role in enzyme activation and inhibition. Sodium aspartate monohydrate binds to aspartate receptors on the cell surface, triggering a cascade of intracellular signaling events . It also acts as an activator of aspartate aminotransferase, enhancing the enzyme’s catalytic activity . Furthermore, sodium aspartate monohydrate can influence gene expression by binding to specific DNA sequences and regulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium aspartate monohydrate can change over time due to its stability and degradation. Studies have shown that sodium aspartate monohydrate remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or pH levels . Long-term exposure to sodium aspartate monohydrate in in vitro and in vivo studies has demonstrated its potential to alter cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of sodium aspartate monohydrate vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and improve memory in rodents . At high doses, sodium aspartate monohydrate can cause toxic effects, including neurotoxicity and liver damage . Threshold effects have been observed, where the beneficial effects of sodium aspartate monohydrate are only seen within a specific dosage range .
Metabolic Pathways
Sodium aspartate monohydrate is involved in several metabolic pathways, including the urea cycle, the citric acid cycle, and gluconeogenesis. It interacts with enzymes such as aspartate aminotransferase and fumarase, which are essential for the conversion of aspartate to other metabolites . Sodium aspartate monohydrate also plays a role in the malate-aspartate shuttle, which is critical for maintaining redox balance in cells .
Transport and Distribution
Within cells and tissues, sodium aspartate monohydrate is transported and distributed by specific transporters and binding proteins. It is taken up by cells through sodium-coupled aspartate transporters, which facilitate its movement across the cell membrane . Once inside the cell, sodium aspartate monohydrate can be distributed to various cellular compartments, including the cytoplasm and mitochondria .
Subcellular Localization
Sodium aspartate monohydrate is localized in specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm and mitochondria, where it participates in metabolic reactions . The subcellular localization of sodium aspartate monohydrate is regulated by targeting signals and post-translational modifications that direct it to specific organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Aspartic acid sodium salt monohydrate can be synthesized by reacting L-aspartic acid with sodium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to promote the reaction, resulting in the formation of sodium aspartate. The product is then crystallized and dried to obtain sodium aspartate monohydrate .
Industrial Production Methods: In industrial settings, sodium aspartate monohydrate is produced using similar methods but on a larger scale. The process involves the use of high-purity L-aspartic acid and sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The crystallization and drying steps are optimized to produce sodium aspartate monohydrate in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: L-Aspartic acid sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: Sodium aspartate can be oxidized to form oxaloacetate.
Reduction: It can be reduced to form aspartate.
Substitution: Sodium aspartate can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Oxaloacetate
Reduction: Aspartate
Substitution: Metal aspartates (e.g., calcium aspartate, magnesium aspartate)
Vergleich Mit ähnlichen Verbindungen
L-Aspartic acid sodium salt monohydrate can be compared with other similar compounds such as:
Calcium Aspartate: Similar to sodium aspartate but with calcium as the cation. It is used as a calcium supplement.
Magnesium Aspartate: Contains magnesium as the cation and is used as a magnesium supplement.
Potassium Aspartate: Contains potassium as the cation and is used to replenish potassium levels in the body.
Uniqueness: L-Aspartic acid sodium salt monohydrate is unique due to its specific role in enhancing athletic performance and its use in various scientific research applications. Its ability to facilitate the tricarboxylic acid cycle flux and act as a neurotransmitter sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTHNBYUFXSJPS-JIZZDEOASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186056 | |
| Record name | Sodium aspartate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3792-50-5, 323194-76-9 | |
| Record name | L-Aspartic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium aspartate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















